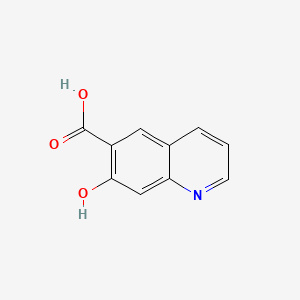

7-Hydroxyquinoline-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Hydroxyquinoline-6-carboxylic acid is a chemical compound with the molecular formula C10H7NO3 . It is a main product of BOC Sciences . The compound has a molecular weight of 189.16748 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The InChI key of the compound is UWGJHRHQCPLUEJ-UHFFFAOYSA-N .科学的研究の応用

Photolabile Protecting Group for Carboxylic Acids : A study by Fedoryak and Dore (2002) described 8-bromo-7-hydroxyquinoline (BHQ) as a new photolabile protecting group for carboxylic acids. BHQ showed greater photon efficiency than other compounds and proved useful for in vivo applications due to its increased solubility and low fluorescence, making it ideal as a caging group for biological messengers (Fedoryak & Dore, 2002).

Electrochemistry and Spectroelectrochemistry : Sokolová et al. (2015) investigated the oxidation mechanism of hydroxyquinoline carboxylic acids, including 8-hydroxyquinoline-7-carboxylic acid, using various techniques like cyclic voltammetry and spectroelectrochemistry. The study revealed insights into the protonation of the nitrogen atom in hydroxyquinolines during oxidation processes (Sokolová et al., 2015).

Excited-State Intramolecular Proton Transfer : Tang et al. (2011) studied 7-Hydroxyquinoline-8-carboxylic acid, which undergoes excited-state intramolecular double proton transfer (ESIDPT), resulting in a quinolinone-like tautomer emission. This property makes it significant in studies of intramolecular proton transfer in the electronic excited state (Tang et al., 2011).

Synthesis of Enantiopure Acids : Forró et al. (2016) developed an efficient method for synthesizing enantiopure 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which is useful in the synthesis of modulators of nuclear receptors. The study highlights its application in synthesizing specific molecular structures (Forró et al., 2016).

Inhibition of Cellular Respiration : Shah and Coats (1977) designed several 7-substituted 4-hydroxyquinoline-3-carboxylic acids to study their impact on inhibiting cellular respiration. This research provides insight into how the physicochemical properties of these compounds affect their biological activity (Shah & Coats, 1977).

将来の方向性

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, serving as a vital scaffold for leads in drug discovery . Future research may focus on further exploiting this privileged structure for therapeutic applications .

特性

IUPAC Name |

7-hydroxyquinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-5-8-6(2-1-3-11-8)4-7(9)10(13)14/h1-5,12H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENQCXCHHORWMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670405 |

Source

|

| Record name | 7-Oxo-1,7-dihydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227608-04-9 |

Source

|

| Record name | 7-Oxo-1,7-dihydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,7aS)-methyl 5-oxo-3-phenylhexahydropyrrolo[1,2-c]oxazole-6-carboxylate](/img/structure/B577669.png)

![3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B577680.png)

![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl-](/img/structure/B577683.png)